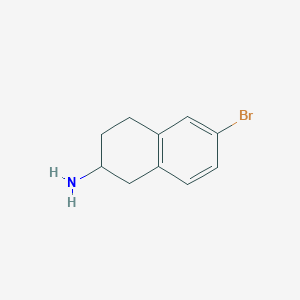
6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives closely related to 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine, such as 2-amino-1,2,3,4-tetrahydronaphthalene derivatives, involves multiple steps starting from simpler naphthalene precursors. For instance, a concise synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol from naphthalene-2,3-diol has been reported, involving seven steps with an overall yield of 44% (Göksu et al., 2003). Similarly, an alternative synthesis approach has been developed for dopaminergic 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, showcasing the versatility of synthetic routes available for such compounds (Öztaşkın et al., 2011).
Molecular Structure Analysis
The molecular structure of 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine and its derivatives has been a subject of interest due to its complex nature and potential for further functionalization. Studies involving X-ray diffraction and NMR techniques have been instrumental in characterizing these molecules, revealing their intricate structures and the potential for forming various isomers and derivatives (Drawanz et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine derivatives showcase the compound's reactivity and versatility. For example, cycloaddition reactions have been utilized to construct multi-substituted dihydronaphthalene scaffolds, demonstrating the compound's utility in synthesizing complex molecular structures (Fang et al., 2009). Additionally, conjugate addition reactions in water have been explored, further highlighting the compound's chemical properties and its potential applications in organic synthesis (Malhotra et al., 2013).
Physical Properties Analysis
The physical properties of 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine derivatives, such as solubility, melting point, and crystalline structure, play a crucial role in their application and handling. Crystallographic studies provide insight into the compound's solid-state characteristics and intermolecular interactions, which are essential for understanding its behavior in various solvents and conditions (Smith & Lynch, 2013).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations of 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine, are central to its utility in synthetic chemistry. Its ability to participate in diverse chemical reactions, such as domino reactions for the synthesis of polyaromatic hydrocarbons, underscores its value in constructing complex molecular architectures (Thimmarayaperumal & Shanmugam, 2017).
Aplicaciones Científicas De Investigación
Environmental and Health Implications of Brominated Compounds
Brominated compounds, including those structurally similar or related to 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine, are widely studied for their environmental presence and toxicological effects. These studies offer insights into the broader context of brominated chemical applications and concerns.
Environmental Concentrations and Toxicology : The study on 2,4,6-Tribromophenol, a brominated compound, highlights its widespread production and environmental ubiquity, raising concerns about its toxicokinetics and toxicodynamics. This research underscores the importance of understanding the environmental behavior and potential health impacts of brominated chemicals, including those structurally related to 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine (Koch & Sures, 2018).
Degradation of Nitrogen-containing Compounds : Advanced oxidation processes (AOPs) have been identified as effective in degrading nitrogen-containing compounds, including amines, which could be structurally similar or have comparable chemical behaviors to 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine. This suggests potential methodologies for mitigating environmental and health risks associated with such chemicals (Bhat & Gogate, 2021).
Toxicity of Brominated Flame Retardants : Brominated flame retardants, which include a broad range of brominated compounds, have been scrutinized for their potential to degrade into environmentally persistent and toxicologically significant products. Studies have focused on their distribution, toxicity, and impact on human health and the environment, indicating the critical need for detailed examination of all brominated chemicals, including 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine (Sharma et al., 2022).
Amine-functionalized Materials : Research into amine-functionalized metal–organic frameworks (MOFs) underscores the utility of amine groups in various applications, including CO2 capture and catalysis. By extension, the study of brominated amines like 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine could contribute valuable insights into the development of new materials and environmental solutions (Lin, Kong, & Chen, 2016).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1,3,5,10H,2,4,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMALPFDUOAVVMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10434913 | |
| Record name | 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine | |
CAS RN |
167355-41-1 | |
| Record name | 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Carbamoylmethyl 3-[benzyl(4-chlorophenyl)sulfamoyl]-4-chlorobenzoate](/img/structure/B67528.png)

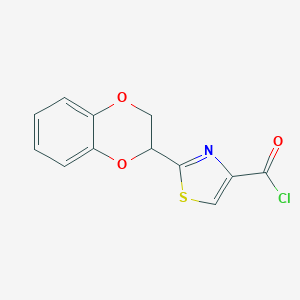
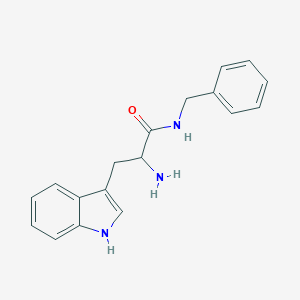

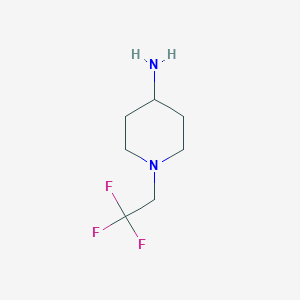

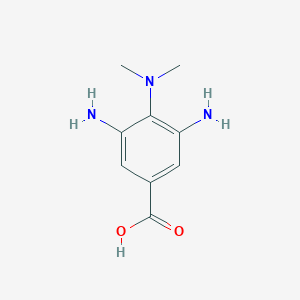


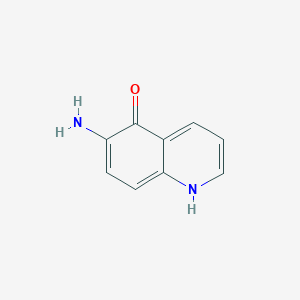

![2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide](/img/structure/B67561.png)
